molecular formula C14H15ClN2O2 B10866675 2-[2-(4-Chlorophenyl)hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione

2-[2-(4-Chlorophenyl)hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione

Cat. No.: B10866675
M. Wt: 278.73 g/mol
InChI Key: VKLFRRDPNMGTCT-UHFFFAOYSA-N
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Description

2-[2-(4-Chlorophenyl)hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione is a chemical compound that belongs to the class of hydrazones This compound is characterized by the presence of a hydrazone functional group attached to a chlorinated phenyl ring and a dimethylcyclohexane-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Chlorophenyl)hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione typically involves the condensation reaction between 4-chlorophenylhydrazine and 5,5-dimethylcyclohexane-1,3-dione. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Chlorophenyl)hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to an amine.

    Substitution: The chlorinated phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of amines and related compounds.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-[2-(4-Chlorophenyl)hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 2-[2-(4-Chlorophenyl)hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione involves its interaction with specific molecular targets. The hydrazone group can form hydrogen bonds and other interactions with biological macromolecules, affecting their function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(4-Methylphenyl)hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione
  • 2-[2-(4-Nitrophenyl)hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione
  • 2-[2-(4-Bromophenyl)hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione

Uniqueness

2-[2-(4-Chlorophenyl)hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione is unique due to the presence of the chlorinated phenyl ring, which imparts distinct chemical and biological properties. The chlorine atom can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H15ClN2O2

Molecular Weight

278.73 g/mol

IUPAC Name

2-[(4-chlorophenyl)diazenyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one

InChI

InChI=1S/C14H15ClN2O2/c1-14(2)7-11(18)13(12(19)8-14)17-16-10-5-3-9(15)4-6-10/h3-6,18H,7-8H2,1-2H3

InChI Key

VKLFRRDPNMGTCT-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=C(C(=O)C1)N=NC2=CC=C(C=C2)Cl)O)C

Origin of Product

United States

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